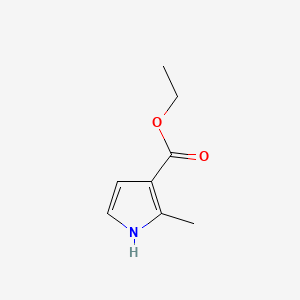

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81361. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDPDVJJTIGJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239476 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-12-9 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS number and properties

An In-depth Technical Guide to 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical properties, synthesis methodologies, key applications, and essential safety protocols.

Core Compound Identification

Chemical Structure:

Caption: Chemical structure of this compound.

The fundamental identifier for this compound is its CAS number.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective application and safe handling.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][4] |

| Appearance | White to Orange-red crystalline powder | [1][2] |

| Melting Point | 78-79 °C | [4] |

| Boiling Point | 289.7 ± 20.0 °C (Predicted) | [4] |

| Purity | ≥ 97.5% (HPLC) | [1] |

| pKa | 16.14 ± 0.50 (Predicted) | [2] |

| Flash Point | 129 °C | [4] |

| Refractive Index | 1.517 | [4] |

| Density | 1.106 g/cm³ | [4] |

Solubility and Storage

-

Solubility : The compound is soluble in organic solvents but demonstrates limited solubility in water.[2]

-

Storage : It should be stored in a tightly closed container in a dry, cool, and well-ventilated place at a temperature between 0-8°C.[1][2][5]

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling and the use of personal protective equipment (PPE).

-

Hazard Statements :

-

Precautionary Measures :

-

Prevention : Avoid breathing dust, fumes, or spray.[2][6] Use only in a well-ventilated area.[2][6] Wear protective gloves, clothing, and eye/face protection.[2][6]

-

Response : In case of skin contact, wash with plenty of water.[2][6] If skin irritation occurs, seek medical attention.[2] For eye contact, rinse cautiously with water for several minutes; if present and easy to do, remove contact lenses and continue rinsing.[6] If inhaled, move the person to fresh air and keep them comfortable for breathing.[2][6]

-

Personal Protective Equipment : It is recommended to use tightly fitting safety goggles, fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded.[5]

-

Synthesis Pathway

While multiple synthetic routes to pyrrole derivatives exist, a common and effective approach for substituted pyrroles like this compound involves a ring-closing condensation reaction, often a variant of the Hantzsch Pyrrole Synthesis. The causality behind this choice lies in the ready availability of starting materials and the generally mild reaction conditions.

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Protocol: Modified Hantzsch Synthesis

This protocol is a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and an α-halo ketone (e.g., chloroacetone, 1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Ammonia Addition : To this solution, add an excess of an ammonia source, such as ammonium acetate or aqueous ammonia (e.g., 3-4 equivalents). The base facilitates the initial Knoevenagel condensation and the subsequent ring closure.

-

Reaction Execution : Heat the mixture to reflux. The reaction progress should be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. Reaction times can vary from a few hours to overnight.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Isolation : Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Industrial and Research Applications

The unique structure of this compound, featuring a reactive pyrrole ring and versatile ester functionality, makes it a valuable intermediate in several high-value chemical industries.[1]

-

Pharmaceutical Development : This molecule serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][7] It is particularly noted for its use in developing drugs aimed at treating neurological disorders.[1] The pyrrole core is a common scaffold in medicinal chemistry.[8]

-

Agrochemicals : It is employed in the formulation of modern pesticides and herbicides. Its incorporation can enhance the efficacy and absorption of the final agrochemical product.[1]

-

Material Science : The compound is integrated into polymer chains to develop advanced materials with enhanced thermal and mechanical properties. It also has potential applications in the creation of functional dyes.[1]

-

Biochemical Research : As a versatile building block, it facilitates the synthesis of various bioactive molecules, enabling further studies in biochemistry and molecular biology.[1]

-

Flavor and Fragrance Industry : The distinct structural characteristics of the molecule allow for its use in creating unique flavoring agents and fragrances for the food and cosmetics industries.[1]

Spectroscopic Characterization

While specific spectral data was not retrieved in the initial search, characterization of this compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR would show characteristic peaks for the pyrrole ring protons, the ethyl ester protons (a quartet and a triplet), and the methyl group protons (a singlet).

-

¹³C-NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the carbons of the ethyl and methyl groups.[8]

-

-

Infrared (IR) Spectroscopy : Key absorption bands would be expected for the N-H stretch of the pyrrole ring, C-H stretches (aromatic and aliphatic), and a strong C=O stretch from the ester group.[8]

-

Mass Spectrometry (MS) : This would be used to confirm the molecular weight of the compound (153.18 g/mol ).

Conclusion

This compound is a compound of significant scientific and commercial interest. Its utility as a versatile intermediate is well-established, particularly in the pharmaceutical and agrochemical sectors. The synthesis is achievable through established organic chemistry methodologies, and its well-defined properties allow for its predictable application in various fields. Adherence to strict safety protocols is mandatory to mitigate the health risks associated with its handling.

References

An In-depth Technical Guide to 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Introduction

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrrole family, a class of five-membered aromatic rings containing a nitrogen atom. Pyrrole and its derivatives are fundamental scaffolds in a vast array of natural products, including heme, chlorophyll, and vitamin B12, and are prevalent in numerous pharmaceutical agents.[1][2] This specific ester, identified by CAS number 936-12-9, serves as a highly versatile and valuable intermediate in organic synthesis.[3] Its unique arrangement of a methyl group and an ethyl carboxylate on the pyrrole core provides a stable yet reactive framework, making it an essential building block for researchers and industry professionals.[4] This guide provides a detailed examination of its molecular structure, physicochemical properties, and its critical role in the development of pharmaceuticals, agrochemicals, and advanced materials.[4]

Molecular Structure and Properties

The utility of any chemical intermediate is fundamentally dictated by its structure and resulting properties. The strategic placement of functional groups on the pyrrole ring of this compound governs its reactivity and makes it a prime candidate for constructing more complex molecular architectures.

Core Structure and Nomenclature

The compound's formal IUPAC name is this compound, though it is also commonly referred to as ethyl 2-methyl-1H-pyrrole-3-carboxylate.[5][6][7] Its molecular formula is C₈H₁₁NO₂.[4][5] The structure consists of a central pyrrole ring, which is an aromatic heterocycle. A methyl group (-CH₃) is attached at the C2 position, and an ethyl carboxylate group (-COOCH₂CH₃) is at the C3 position. The presence of the electron-donating methyl group and the electron-withdrawing ester group on adjacent carbons creates a unique electronic environment that influences the reactivity of the pyrrole ring, particularly for electrophilic substitution reactions.

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

Physical and chemical properties of ethyl 2-methyl-1H-pyrrole-3-carboxylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyrroles, represent a privileged class of intermediates due to their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS No. 936-12-9) has emerged as a cornerstone building block, valued for its unique electronic properties and versatile functional handles. Its structure, featuring an electron-rich aromatic pyrrole core, a nucleophilic nitrogen, and reactive ester and methyl groups, provides a robust platform for complex molecular engineering.

This guide offers an in-depth exploration of the essential physicochemical properties, spectroscopic profile, synthesis, and reactivity of ethyl 2-methyl-1H-pyrrole-3-carboxylate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes empirical data with mechanistic insights to provide a comprehensive technical resource for leveraging this valuable compound in research and development endeavors.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. The molecule consists of a five-membered pyrrole ring substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate group.

-

IUPAC Name: ethyl 2-methyl-1H-pyrrole-3-carboxylate

-

Synonyms: 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 3-Carbethoxy-2-methylpyrrole, 3-Ethoxycarbonyl-2-methylpyrrole[1]

-

CAS Number: 936-12-9[2]

-

Molecular Formula: C₈H₁₁NO₂[2]

-

Molecular Weight: 153.18 g/mol [2]

The structure combines the aromaticity of the pyrrole ring with the functionality of an ester, making it amenable to a wide range of chemical transformations.

Caption: 2D Structure of Ethyl 2-methyl-1H-pyrrole-3-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. Ethyl 2-methyl-1H-pyrrole-3-carboxylate is typically supplied as a solid, ranging in color from white to pale yellow or brown, depending on purity.[2][3] All quantitative data is summarized in the table below for clarity.

| Property | Value | Source(s) |

| Appearance | White to Orange-red crystalline powder | [2] |

| Melting Point | 78-79 °C | [4][5] |

| Boiling Point | 289.7 ± 20.0 °C (Predicted) | [5] |

| Density | 1.106 g/cm³ | [4][5] |

| Flash Point | 129 °C | [5] |

| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water | [5] |

| Storage Conditions | 0-8 °C, sealed in a dry environment | [2][6] |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics of ethyl 2-methyl-1H-pyrrole-3-carboxylate, providing a reference for analytical confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for structural elucidation. The expected signals for this molecule are distinct and readily assigned.

-

N-H Proton: A broad singlet typically appearing far downfield (δ 8.0-9.5 ppm), characteristic of a pyrrolic N-H. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Pyrrole Protons (C4-H, C5-H): Two doublets in the aromatic region (δ 6.0-7.0 ppm). These protons will show coupling to each other (J ≈ 2-3 Hz).

-

Ethyl Ester (CH₂): A quartet (δ ~4.2 ppm) resulting from coupling to the adjacent methyl group protons. Its downfield shift is due to the deshielding effect of the neighboring oxygen atom.[7]

-

Ring Methyl (C2-CH₃): A sharp singlet (δ ~2.4 ppm).

-

Ethyl Ester (CH₃): A triplet (δ ~1.3 ppm), coupled to the methylene protons.[7]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the unique carbon environments within the molecule. Eight distinct signals are expected.

-

Ester Carbonyl (C=O): The least shielded carbon, appearing at δ ~165 ppm.[8]

-

Pyrrole Carbons (C2, C3, C4, C5): Four signals in the aromatic region (δ 110-140 ppm). The carbons directly attached to the nitrogen (C2, C5) will have different shifts from the others (C3, C4).[9]

-

Ethyl Ester (O-CH₂): A signal around δ ~60 ppm, characteristic of an sp³ carbon bonded to an oxygen atom.[8]

-

Ring Methyl (C2-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.

-

Ethyl Ester (-CH₃): The most shielded carbon, appearing at δ ~14 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the pyrrole N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will be just below 3000 cm⁻¹.

-

C=O Stretch: A very strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the conjugated ester carbonyl group. This is often the most prominent peak in the spectrum.

-

C=C and C-N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyrrole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula and connectivity.

-

Molecular Ion (M⁺): The parent peak should be observed at an m/z of 153, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragmentation pathway for esters is the loss of the alkoxy group. A significant peak at m/z 108 (M-45) would correspond to the loss of the ethoxy radical (•OCH₂CH₃).[11] Another possible fragmentation is the loss of ethylene (C₂H₄) via McLafferty rearrangement, if sterically feasible, though α-cleavage is more common. The stability of the pyrrole ring suggests it will likely remain intact during initial fragmentation steps.[12]

Synthesis Methodology: The Hantzsch Pyrrole Synthesis

The construction of the polysubstituted pyrrole ring is most effectively achieved through classic named reactions. The Hantzsch pyrrole synthesis is a robust and highly adaptable method for preparing pyrroles with the substitution pattern found in ethyl 2-methyl-1H-pyrrole-3-carboxylate.[13][14] This three-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia.[13][15]

Causality of Component Selection:

-

β-Ketoester (Ethyl acetoacetate): This reactant provides the carbon backbone that will become C3, C4, and the ethyl carboxylate group at C3. Its methylene group is sufficiently acidic to readily form an enamine intermediate.

-

α-Haloketone (Chloroacetone): This reactant supplies the remaining carbons of the pyrrole ring (C2 and C5) and the methyl group at C2. The halogen provides a good leaving group for the final cyclization step.

-

Ammonia: Serves as the nitrogen source for the pyrrole ring.

Experimental Protocol: Hantzsch Synthesis

The following protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.

-

Intermediate Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol. Add aqueous ammonia (2.0-3.0 eq) and stir at room temperature for 30 minutes. This step forms the enamine intermediate in situ.

-

Condensation: To the stirred solution of the enamine, add chloroacetone (1.0 eq) dropwise. Rationale: A slow addition helps to control the exothermicity of the initial alkylation reaction.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrrole ring.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Partition the resulting residue between water and a suitable organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford the pure ethyl 2-methyl-1H-pyrrole-3-carboxylate.

Synthesis Workflow Diagram

Caption: Experimental workflow for the Hantzsch synthesis.

Chemical Reactivity

The reactivity of ethyl 2-methyl-1H-pyrrole-3-carboxylate is dictated by the interplay of its functional groups.

Reactivity of the Pyrrole Ring

The pyrrole ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The nitrogen lone pair significantly activates the ring towards electrophiles. The existing substituents direct incoming electrophiles primarily to the C4 and C5 positions. Common EAS reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen at the C4 or C5 position.

-

Nitration & Sulfonation: These reactions proceed under milder conditions than those required for benzene.

-

Friedel-Crafts Acylation: Introduction of an acyl group, typically at the C4 or C5 position, using an acyl chloride and a Lewis acid catalyst.

Reactivity of the Functional Groups

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. It can also be converted to an amide by reaction with amines or reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

N-H Group: The pyrrolic nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.

Caption: Key reactivity sites and transformations.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. Ethyl 2-methyl-1H-pyrrole-3-carboxylate should be handled in a well-ventilated area or a chemical fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[17]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C.[2][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its robust synthesis via methods like the Hantzsch reaction and its predictable reactivity make it an indispensable tool for the construction of complex molecular architectures. The insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound, accelerating innovation in pharmaceutical synthesis, agrochemical development, and materials science.

References

-

This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

CAS 936-12-9. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

- Supporting Information for various pyrrole carboxylates. (n.d.). Organic Letters.

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from a generic safety data sheet for a flammable organic compound.

-

29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks. Retrieved January 5, 2026, from [Link]

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI.

-

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (2025, May 20). Chemical Synthesis Database. Retrieved January 5, 2026, from [Link]

-

Ethyl 2-methyl-1H-pyrrole-3-carboxylate. (n.d.). Synthonix. Retrieved January 5, 2026, from [Link]

- The Hantzsch Pyrrole Synthesis. (n.d.). Scribd. Retrieved January 5, 2026, from a document discussing the synthesis method.

-

1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Ethyl 3-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

The Hantzsch pyrrole synthesis. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Ethyl 2-methyl-3-pyrrolecarboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved January 5, 2026, from a general chemistry resource on NMR.

-

Ethyl 4-methyl-1h-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from a research paper abstract on the topic.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

1H-Pyrrole-3-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 5, 2026, from [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives. (2013, October 30). PubMed. Retrieved January 5, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Ethyl 2-methyl-1H-pyrrole-3-carboxylate 936-12-9. (n.d.). Pure Chemistry Scientific Inc. Retrieved January 5, 2026, from [Link]

-

1H-Pyrrole, 2-ethyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

- Competing fragmentation processes of O-acetyl-substituted carboxylate anions. (n.d.). NIH. Retrieved January 5, 2026, from a research article on mass spectrometry.

Sources

- 1. Ethyl 2-methyl-3-pyrrolecarboxylate | C8H11NO2 | CID 136747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthonix, Inc > 936-12-9 | Ethyl 2-methyl-1H-pyrrole-3-carboxylate [synthonix.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 936-12-9|Ethyl 2-methyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. 936-12-9 | this compound | Esters | Ambeed.com [ambeed.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. As a vital scaffold in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and organic synthesis.[1][2] This document moves beyond a simple presentation of data, offering in-depth interpretation, a detailed experimental protocol, and an exploration of the underlying principles that govern the spectral features of this substituted pyrrole.

Molecular Structure and NMR Assignment Strategy

The structural elucidation of this compound by NMR spectroscopy hinges on understanding the electronic environment of each nucleus. The pyrrole ring, an electron-rich aromatic system, is influenced by the electron-donating methyl group at the C2 position and the electron-withdrawing ethyl carboxylate group at the C3 position. These substituents create a unique electronic distribution, which is directly reflected in the chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra.

Our strategy for spectral assignment will involve a combination of chemical shift theory, analysis of spin-spin coupling, and comparison with data from structurally related compounds. The numbering convention used throughout this guide is as follows:

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The expected signals include those from the N-H proton, the two pyrrole ring protons, the methyl group protons, and the protons of the ethyl ester group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.5-9.5 | br s | 1H | - | N-H |

| ~6.5-6.7 | d | 1H | ~2.5-3.0 | H5 |

| ~6.0-6.2 | d | 1H | ~2.5-3.0 | H4 |

| ~4.2 | q | 2H | ~7.1 | -OCH₂CH₃ |

| ~2.4 | s | 3H | - | 2-CH₃ |

| ~1.3 | t | 3H | ~7.1 | -OCH₂CH₃ |

In-depth Interpretation:

-

N-H Proton (δ ~8.5-9.5): The proton attached to the nitrogen atom is typically observed as a broad singlet in a downfield region. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential intermolecular proton exchange. The chemical shift can be highly dependent on solvent and concentration.[3]

-

Pyrrole Ring Protons (H5 at δ ~6.5-6.7 and H4 at δ ~6.0-6.2): The two protons on the pyrrole ring appear as doublets due to coupling with each other. The H5 proton is generally found at a higher chemical shift (downfield) compared to the H4 proton. This is because H5 is in an α-position relative to the nitrogen atom, which is more deshielding than the β-position of H4. The coupling constant between these two protons is typically in the range of 2.5-3.0 Hz.

-

Ethyl Ester Protons (-OCH₂CH₃ at δ ~4.2 and -OCH₂CH₃ at δ ~1.3): The ethyl group of the ester gives rise to a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around 4.2 ppm. These protons are split by the three neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.3 ppm, split by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is typically around 7.1 Hz.

-

Methyl Protons (2-CH₃ at δ ~2.4): The methyl group at the C2 position of the pyrrole ring appears as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.4 ppm is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~130 | C2 |

| ~125 | C5 |

| ~115 | C4 |

| ~110 | C3 |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~12 | 2-CH₃ |

In-depth Interpretation:

-

Carbonyl Carbon (C=O at δ ~165): The carbonyl carbon of the ethyl ester is the most deshielded carbon in the molecule, appearing significantly downfield around 165 ppm.

-

Pyrrole Ring Carbons (C2, C5, C4, C3): The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C2 carbon, bearing the methyl group, is found around 130 ppm. The C5 carbon, also in an α-position to the nitrogen, resonates at a similar downfield region around 125 ppm. The C4 and C3 carbons are more shielded and appear upfield. The C3 carbon, attached to the electron-withdrawing carboxylate group, is expected around 110 ppm, while the C4 carbon is found around 115 ppm.[4]

-

Ethyl Ester Carbons (-OCH₂CH₃ at δ ~60 and -OCH₂CH₃ at δ ~14): The methylene carbon (-OCH₂-) of the ethyl group is deshielded by the adjacent oxygen and appears around 60 ppm. The terminal methyl carbon (-CH₃) is found in the typical aliphatic region around 14 ppm.

-

Methyl Carbon (2-CH₃ at δ ~12): The carbon of the methyl group at the C2 position is the most shielded carbon, resonating at approximately 12 ppm.

Experimental Protocol for NMR Analysis

This section provides a detailed, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility and minimal interference in the regions of interest.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

-

Sample Filtration: If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

Structure-Spectrum Correlations: A Deeper Dive

The observed chemical shifts are a direct consequence of the electronic environment of each nucleus, which is governed by the interplay of inductive and resonance effects of the substituents.

-

Electron-Donating Group (EDG) - The 2-Methyl Group: The methyl group at the C2 position is an electron-donating group, which increases the electron density on the pyrrole ring, particularly at the ortho (C3) and para (C5) positions through resonance. This increased electron density leads to greater shielding of the ring protons and carbons.

-

Electron-Withdrawing Group (EWG) - The 3-Ethyl Carboxylate Group: The ethyl carboxylate group at the C3 position is an electron-withdrawing group. It decreases the electron density of the pyrrole ring, leading to a deshielding effect on the ring protons and carbons.

The final observed chemical shifts are a net result of these opposing electronic effects, the inherent aromaticity of the pyrrole ring, and the anisotropic effects of the pi system.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural confirmation. A thorough understanding of the principles governing chemical shifts and coupling constants in substituted pyrroles is essential for accurate spectral interpretation. The detailed protocol provided herein serves as a robust starting point for researchers requiring high-quality NMR data for this important class of compounds. This guide, by integrating experimental data with theoretical principles, aims to empower researchers in their synthetic and drug discovery endeavors.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

García, J. A., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Retrieved January 5, 2026, from [Link]

- Abraham, R. J., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Substituted Pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004-1009.

-

Supporting Information for publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

1H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Ethyl 3-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved January 5, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester in Common Laboratory Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate. It influences everything from formulation and bioavailability to process chemistry and purification. 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, a heterocyclic compound, represents a structural motif of significant interest in medicinal chemistry. Its utility as a building block in the synthesis of more complex bioactive molecules necessitates a thorough understanding of its behavior in various solvent systems.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both predicted data for a range of common laboratory solvents and a detailed protocol for its experimental determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and facilitating the seamless progression of research endeavors.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₈H₁₁NO₂) is a white to orange-red crystalline powder with a molecular weight of 153.18 g/mol .[2] While specific experimental solubility data is not widely published, a qualitative assessment suggests it is soluble in organic solvents and sparingly soluble in water.[3] To provide a more quantitative and predictive framework, we have employed the Hansen Solubility Parameter (HSP) approach.

Understanding Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent.[4] The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these parameters. The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve.[4]

Predicted Hansen Solubility Parameters for this compound

Using a group contribution method based on the molecular structure of this compound, the following HSP values have been calculated:

-

δd: 18.5 MPa⁰·⁵

-

δp: 11.2 MPa⁰·⁵

-

δh: 9.8 MPa⁰·⁵

Predicted Solubility in Common Laboratory Solvents

Based on the calculated HSP for the target compound and the known HSP values for common laboratory solvents, the relative solubility has been predicted. The "Relative Energy Difference" (RED) number provides a quantitative measure of the similarity between the solute and solvent; a lower RED number indicates a higher likelihood of solubility.

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | RED Number | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 2.15 | Poorly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 1.18 | Sparingly Soluble |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 0.68 | Highly Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.75 | Highly Soluble |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.59 | Highly Soluble |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.52 | Highly Soluble |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.15 | Soluble |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.41 | Very Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.81 | Highly Soluble |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 2.10 | Sparingly Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.58 | Soluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.25 | Soluble |

| Water | 15.5 | 16.0 | 42.3 | 5.21 | Poorly Soluble |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

The Underlying Science: Physicochemical Principles Governing Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces with the solvent.

-

Polarity: The molecule possesses both polar and non-polar regions. The pyrrole ring, while aromatic, has a dipole moment due to the nitrogen heteroatom. The ethyl ester group (-COOEt) is also polar. The methyl group (-CH₃) and the ethyl chain of the ester are non-polar. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. This capability for hydrogen bonding contributes to its solubility in protic solvents like alcohols, although the overall non-polar character of the molecule limits its solubility in highly polar protic solvents like water.

-

"Like Dissolves Like": The principle of "like dissolves like" is a useful heuristic. Solvents with HSP values close to those of the solute will be more effective at overcoming the solute-solute interactions in the crystal lattice and forming stable solute-solvent interactions. As indicated by the predicted data, polar aprotic solvents like DMF, THF, and Dichloromethane, which have a balanced profile of dispersion, polar, and hydrogen bonding interactions similar to the target molecule, are expected to be excellent solvents.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, predicted solubility data should always be validated through experimental testing. The following section provides a detailed, step-by-step methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a magnetic stirrer for a sufficient period to reach equilibrium (typically 24 to 48 hours). A visual inspection should confirm the presence of undissolved solid.

-

-

Sampling and Dilution:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Practical Implications and Solvent Selection

The choice of solvent is a critical decision in many laboratory and industrial processes. The predicted and experimentally determined solubility data for this compound can guide this selection for various applications:

-

Reaction Chemistry: For synthetic transformations involving this compound, a solvent in which it is highly soluble, such as DMF or THF, would be ideal to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

-

Purification by Recrystallization: A good solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the predicted data, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might be effective.

-

Formulation: In the context of drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for developing stable and bioavailable formulations.

-

Analytical Chemistry: For analytical method development, a solvent that readily dissolves the compound and is compatible with the analytical technique (e.g., mobile phase in HPLC) should be chosen.

Conclusion: A Data-Driven Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on Hansen Solubility Parameters with a robust experimental protocol, researchers can confidently navigate the challenges associated with solvent selection. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for successful research and development in the chemical and pharmaceutical sciences. The information presented herein is intended to empower scientists to make informed, data-driven decisions, ultimately accelerating the pace of innovation.

References

The Pyrrole-3-Carboxylic Acid Ester Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This technical guide focuses specifically on the esters of pyrrole-3-carboxylic acid, a subclass of pyrrole derivatives that has demonstrated a remarkable breadth of pharmacological activities. We will delve into the core biological significance of this molecular framework, exploring its roles in the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will provide not only a comprehensive overview of the current state of research but also detailed experimental protocols and mechanistic insights to empower researchers in their quest for new therapeutic entities.

The Pyrrole Core: A Foundation of Biological Versatility

The pyrrole nucleus, with its electron-rich π system and hydrogen-bonding capabilities, is a recurring motif in a vast array of natural products and pharmaceutical agents.[1] From the chlorophyll that powers photosynthesis to the heme in our blood, nature has repeatedly harnessed the power of the pyrrole ring. In the realm of synthetic drugs, the pyrrole scaffold is present in blockbuster medications such as atorvastatin (Lipitor), a leading cholesterol-lowering drug.[2][3] This widespread occurrence underscores the inherent drug-like properties of the pyrrole core, making its derivatives, including pyrrole-3-carboxylic acid esters, a fertile ground for drug discovery.[1]

The strategic placement of a carboxylic acid ester at the 3-position of the pyrrole ring provides a crucial handle for both synthetic diversification and biological interaction. This functional group can be readily modified to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, and to optimize its binding to biological targets.

Anticancer Activity: Targeting the Machinery of Malignancy

The quest for more effective and selective anticancer agents is a driving force in modern medicine. Pyrrole-3-carboxylic acid esters have emerged as a promising class of compounds with diverse mechanisms of antineoplastic activity.[4][5]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a validated target for cancer therapy.[6] Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as novel potent anticancer agents that disrupt tubulin polymerization.[6] This disruption leads to a G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of a test compound on tubulin polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock of General Tubulin Buffer.

-

Prepare a stock solution of GTP in distilled water.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Tubulin Reconstitution:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

-

-

Reaction Mixture Preparation:

-

In a pre-chilled 96-well plate, add the following to each well:

-

50 µL of 2X General Tubulin Buffer with glycerol and GTP.

-

Varying concentrations of the test compound or vehicle control (DMSO).

-

Add reconstituted tubulin to a final concentration of 3 mg/mL.

-

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value, the concentration of the test compound that inhibits tubulin polymerization by 50%.

-

Causality and Self-Validation: This assay directly measures the compound's effect on the target protein, tubulin. The inclusion of a vehicle control (DMSO) and a known tubulin inhibitor (e.g., paclitaxel or colchicine) as positive controls validates the experimental setup. The dose-dependent inhibition observed provides strong evidence of a direct interaction.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrrole-3-carboxamides, closely related derivatives of the esters, have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2).[7] Dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms. The development of selective JAK2 inhibitors represents a targeted therapeutic approach.[7]

Diagram: Simplified JAK/STAT Signaling Pathway and Inhibition

Caption: Inhibition of JAK2 by pyrrole-3-carboxamides blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene expression that drives cell proliferation and survival.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Pyrrole-3-carboxylic acid derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[8][9]

Antibacterial Action

Several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and shown to possess appreciable antibacterial activity, particularly against Staphylococcus species.[8][10] The mechanism of action for many of these compounds is still under investigation, but some are believed to target bacterial DNA gyrase and/or topoisomerase IV, enzymes essential for DNA replication and repair.[11]

Table: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference |

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable activity | [8][10] |

| Pyrrolo[3,4-c]pyridine derivatives | Mycobacterium tuberculosis | MIC₉₀ < 0.15 µM (esters) | [10] |

| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | MIC = 16 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration

Antifungal Properties

The pyrrole scaffold is also found in naturally occurring antifungal compounds like pyrrolnitrin.[9] Synthetic pyrrole-3-carboxylic acid amides have been developed as potent inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[12] This inhibition disrupts the fungus's energy production, leading to cell death.

Synthesis Strategies: Enabling Discovery and Development

The efficient synthesis of diverse libraries of pyrrole-3-carboxylic acid esters is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Several synthetic methodologies have been developed, with the Hantzsch pyrrole synthesis being a classical and versatile approach.[13][14]

More recently, one-step continuous flow synthesis methods have been developed to produce highly substituted pyrrole-3-carboxylic acids and their derivatives.[2][3][15] These methods offer advantages in terms of reaction time, yield, and scalability, making them highly attractive for industrial applications.[13]

Diagram: Generalized Hantzsch Pyrrole Synthesis Workflow

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. syrris.com [syrris.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. syrris.com [syrris.com]

An In-Depth Technical Guide on the Reactivity and Stability of 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a substituted pyrrole core, imparts a distinct reactivity and stability profile that is of paramount interest in medicinal chemistry and materials science.[2] The pyrrole ring is a common motif in biologically active compounds, and understanding the interplay of its substituents is key to harnessing its full synthetic potential.[3] This guide provides a comprehensive overview of the chemical behavior of this compound, offering insights into its reactivity towards various chemical transformations and its stability under different conditions.

Molecular Structure and Properties:

| Property | Value |

| Chemical Formula | C₈H₁₁NO₂ |

| CAS Number | 936-12-9 |

| Molecular Weight | 153.18 g/mol [4] |

| Appearance | Colorless liquid[1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water.[1] |

Part 1: Chemical Reactivity

The reactivity of this compound is largely dictated by the electron-rich nature of the pyrrole ring, influenced by the methyl and ethyl carboxylate substituents. The pyrrole ring is aromatic and thus, its reactivity is similar to that of benzene and aniline in that it is readily alkylated and acylated.[5]

Electrophilic Aromatic Substitution

Pyrroles are highly reactive towards electrophiles, with substitution preferentially occurring at the C2 (α) position, as the intermediate cation is stabilized by three resonance structures.[6][7] However, in this compound, the C2 position is occupied by a methyl group. Therefore, electrophilic attack is directed to the next most favorable position, which is typically the C5 position. The methyl group at C2 is an electron-donating group, which further activates the ring towards electrophilic attack. Conversely, the ethyl carboxylate group at C3 is an electron-withdrawing group and deactivates the ring, but its influence is less pronounced than the activating effect of the N-H and methyl groups.

A general workflow for electrophilic substitution on a pyrrole ring is depicted below:

Caption: Generalized workflow for electrophilic substitution on a pyrrole ring.

Common Electrophilic Substitution Reactions:

-

Halogenation: Pyrroles react vigorously with halogens. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent to yield the 5-bromo derivative.

-

Nitration: Direct nitration with strong acids like nitric acid can lead to polymerization.[6] Milder nitrating agents, such as nitric acid in acetic anhydride at low temperatures, are preferred to introduce a nitro group at the 5-position.[7]

-

Sulfonation: Similar to nitration, strong sulfonating agents can cause degradation. A milder approach using a sulfur trioxide-pyridine complex is often employed for sulfonation.[7]

-

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the pyrrole ring, typically at the 5-position. A Lewis acid catalyst is generally required.[8]

Reactions at the N-H Position

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases such as sodium hydride (NaH) or Grignard reagents.[9] The resulting pyrrolide anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom.

Reactions of the Ester Group

The ethyl carboxylate group at the C3 position can undergo typical ester reactions:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base like sodium hydroxide, is generally preferred to avoid potential acid-catalyzed polymerization of the pyrrole ring.[10][11]

-

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is often facilitated by heating or by using coupling agents.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation and Reduction of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to oxidation.[12][13] Strong oxidizing agents can lead to ring-opening or polymerization.[7][12] Controlled oxidation can yield functionalized products like pyrrolinones.[14]

Reduction of the pyrrole ring is also possible. Catalytic hydrogenation can saturate the ring to form the corresponding pyrrolidine derivative.[5][7] Milder reducing agents, like zinc in acetic acid, may selectively reduce the double bonds to yield a pyrroline.[7]

Part 2: Stability

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

pH Stability

Pyrroles are notoriously unstable in the presence of strong acids, which can lead to protonation at the C2 or C5 positions, disruption of the aromatic system, and subsequent polymerization.[6][9] Therefore, strongly acidic conditions should be avoided. The compound exhibits better stability under neutral or basic conditions.

Thermal Stability

While specific data for this compound is limited, substituted pyrroles are generally stable at moderate temperatures. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive species, can lead to decomposition.

Light Sensitivity

Pyrroles can be sensitive to light and may darken upon exposure to air and light, indicating potential degradation or polymerization. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Oxidative Stability

As mentioned, the pyrrole ring is prone to oxidation. Contact with strong oxidizing agents should be avoided during storage and handling. The presence of air can also lead to slow oxidation over time.[12]

Summary of Stability and Handling Recommendations:

| Condition | Recommendation | Rationale |

| pH | Avoid strong acids.[6][9] | Prevents acid-catalyzed polymerization. |

| Temperature | Store in a cool place. | Minimizes thermal decomposition. |

| Light | Store in a dark container. | Prevents light-induced degradation. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | Minimizes oxidation. |

| Handling | Use in a well-ventilated area. Wear appropriate PPE.[15][16] | Avoid inhalation and skin contact.[15][16] |

Part 3: Experimental Protocols

Protocol: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

This protocol describes a general procedure for the basic hydrolysis of the ethyl ester group.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the sodium hydroxide solution to the flask.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add distilled water to the residue and wash with an organic solvent to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with the hydrochloric acid solution to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum.

Workflow Diagram:

Caption: Step-by-step workflow for the hydrolysis of the ethyl ester.

Protocol: N-Alkylation of the Pyrrole Ring

This protocol outlines a general procedure for the alkylation of the pyrrole nitrogen.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil)

-

Alkylating agent (e.g., an alkyl halide like methyl iodide)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound dissolved in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add the sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases.

-

Cool the mixture again in an ice bath and add the alkylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable chemical reactivity. A thorough understanding of its behavior under various reaction conditions is essential for its effective utilization in the development of novel molecules in the pharmaceutical and agrochemical industries. By carefully controlling reaction parameters, particularly pH, and by selecting appropriate reagents, researchers can leverage the unique properties of this compound to achieve their synthetic goals. Adherence to proper handling and storage procedures will ensure the integrity and stability of this important chemical building block.

References

- Reactivity and microbiological activity of 2-methyl-3-carboethoxy-5-pyrrolinone derivatives. (1992). Pharmazie, 47(10), 773-6.

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.

-

ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved January 5, 2026, from [Link]

-

Acidic and Basic Character of Pyrrole. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. Retrieved January 5, 2026, from [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Why is the reaction of pyrrole difficult with acid? (2018). Quora. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

Continuous Flow Synthesis of N-Substituted Pyrroles Using a Heterogeneous Acid Catalyst: Process Intensification in Organic. (n.d.). OMICS International. Retrieved January 5, 2026, from [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). NIH. Retrieved January 5, 2026, from [Link]

-

Heterocyclic Compounds. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Oxidation of Pyrrole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Oxidation of Pyrrole. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

Ethyl 3-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. Retrieved January 5, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. (2014). PubMed. Retrieved January 5, 2026, from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris. Retrieved January 5, 2026, from [Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020). YouTube. Retrieved January 5, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration.... (n.d.). Homework.Study.com. Retrieved January 5, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. homework.study.com [homework.study.com]

- 9. quora.com [quora.com]